molecular formula C12H15N3OS B14909208 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide

Cat. No.: B14909208
M. Wt: 249.33 g/mol
InChI Key: DDQHODWOSIUWAY-UHFFFAOYSA-N
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Description

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide is a heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with isobutylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, leading to the formation of various substituted derivatives. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as histone deacetylases and kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives such as:

    2-Aminothiazole-4-carboxamide: Known for its antimicrobial properties.

    2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Evaluated for its antiproliferative activity against tumor cells.

    6-Benzothiazolecarboxamide, 2-amino-: Used in various chemical and biological applications

Each of these compounds has unique properties and applications, but this compound stands out due to its broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-7(2)6-14-11(16)8-3-4-9-10(5-8)17-12(13)15-9/h3-5,7H,6H2,1-2H3,(H2,13,15)(H,14,16)

InChI Key

DDQHODWOSIUWAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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